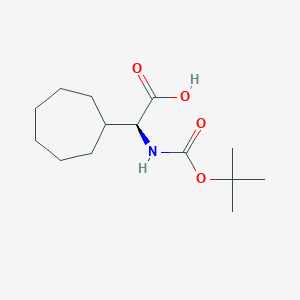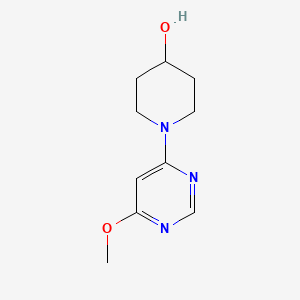
1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution Reactions
Piperidine derivatives, through nucleophilic aromatic substitution reactions, exhibit a wide range of chemical reactivities. The study by Pietra and Vitali (1972) on the reaction of piperidine with nitro-aromatic compounds in benzene suggests potential applications in synthetic chemistry, particularly in the modification of aromatic compounds for various purposes, including drug synthesis and material science (Pietra & Vitali, 1972).
Biological Activities of Piper Species
Piper species, known for their aromatic properties and presence in traditional medicine, contain compounds with significant biological effects on human health. The comprehensive review by Salehi et al. (2019) on Piper species underscores the therapeutic and preventive potential against several chronic disorders, suggesting that piperidine derivatives like "1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol" could possess similar biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties (Salehi et al., 2019).
Antimicrobial and Anti-Corrosion Applications
Benzofuran derivatives, closely related to piperidine structures, have been highlighted for their antimicrobial properties and potential as corrosion inhibitors. The review on quinoline and its derivatives as corrosion inhibitors by Verma, Quraishi, and Ebenso (2020) points to the application of such compounds in protecting metals against corrosion, which could extend to "this compound" derivatives (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Uses of Piperazine Derivatives
Piperazine and its derivatives are renowned for their extensive therapeutic applications, including antipsychotic, antidepressant, anticancer, and antiviral activities. The patent review by Rathi et al. (2016) on piperazine derivatives emphasizes the scaffold's versatility in drug design, suggesting potential areas of application for "this compound" in developing new therapeutic agents (Rathi et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells .
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry . This blockade can potentially slow the progression of HIV-1 infection and improve response to treatment .
Análisis Bioquímico
Biochemical Properties
1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into cells . The interaction between this compound and CCR5 is believed to involve a strong salt-bridge interaction, which is crucial for its antagonistic activity against HIV-1 . Additionally, this compound may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, its interaction with CCR5 impacts cell signaling pathways that are critical for HIV-1 entry into cells By blocking CCR5, this compound can inhibit the infection of cells by HIV-1, thereby influencing gene expression and cellular metabolism related to viral replication
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as CCR5. By binding to CCR5, this compound inhibits the receptor’s ability to facilitate HIV-1 entry into cells . This inhibition is achieved through the formation of a salt-bridge interaction between the compound and the receptor, which prevents the receptor from interacting with the virus. Additionally, this compound may influence other molecular pathways by modulating enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of CCR5 and prolonged antiviral activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit CCR5 and prevent HIV-1 infection without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, including toxicity and off-target interactions. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s interaction with CCR5 is a key aspect of its metabolic pathway, as it modulates the receptor’s activity and downstream signaling pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-10-6-9(11-7-12-10)13-4-2-8(14)3-5-13/h6-8,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNRHNBSRAOGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671590 | |
| Record name | 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-27-6 | |
| Record name | 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




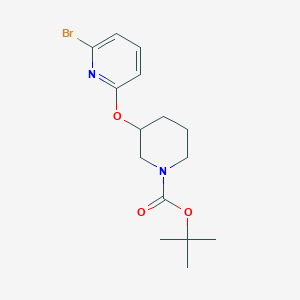
![[1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1500593.png)
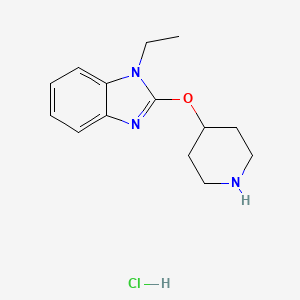
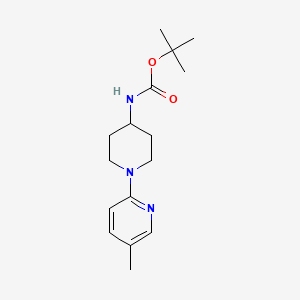

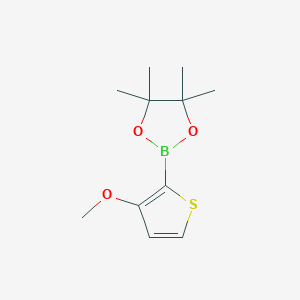
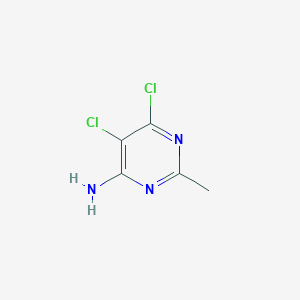
![Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid](/img/structure/B1500608.png)
![5-[(2-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1500609.png)

![3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500611.png)
